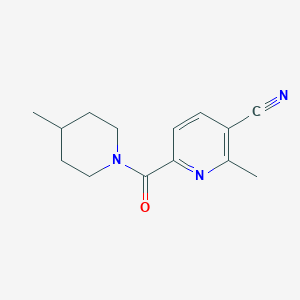
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has attracted interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has a molecular formula of C17H21N3O. In
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis. This compound has also been shown to inhibit the activation of nuclear factor kappa B, which is a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and protect neurons against oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth and reduce inflammation in animal models of cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is that it is a relatively stable compound that can be easily synthesized in high yield and purity. This compound also has a low toxicity profile, which makes it a safe compound to use in in vitro and in vivo studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
For research on 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile include investigating its use in combination with other anti-cancer agents and exploring its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile involves the reaction of 2-methyl-6-nitropyridine-3-carboxylic acid with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium cyanide to yield this compound. This method has been reported in the literature and has been successfully used to produce this compound in high yield and purity.
Aplicaciones Científicas De Investigación
2-Methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile has been investigated for its potential therapeutic applications in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. This compound has also been investigated for its potential use as a neuroprotective agent. It has been shown to protect neurons against oxidative stress and reduce inflammation in the brain.
Propiedades
IUPAC Name |
2-methyl-6-(4-methylpiperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-5-7-17(8-6-10)14(18)13-4-3-12(9-15)11(2)16-13/h3-4,10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDATCDIVHEDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC(=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
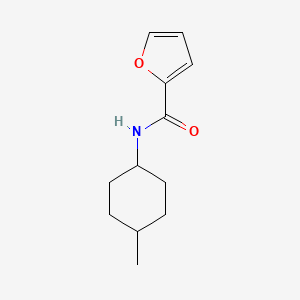

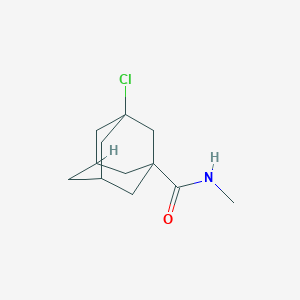
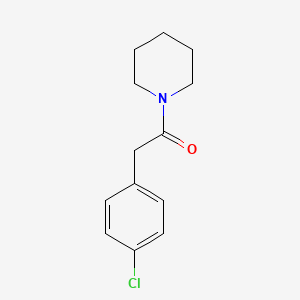
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
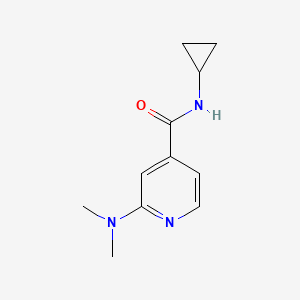
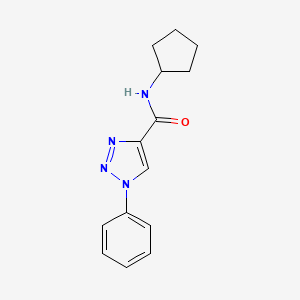
![1-[2-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7558470.png)
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)
